molecular formula C12H10O5 B14177754 Methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate CAS No. 924657-69-2

Methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate

Cat. No.: B14177754
CAS No.: 924657-69-2
M. Wt: 234.20 g/mol
InChI Key: CFHWMXNXBBXRTF-UHFFFAOYSA-N
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Description

Methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound is notable for its dual furan rings, each substituted with a methyl group and a carbonyl group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate can be synthesized through various methods. One common approach involves the copper-catalyzed reaction of furan derivatives with carbon tetrachloride (CCl4) and methanol (MeOH). This method yields high amounts of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid as starting materials. These reactants undergo copper-catalyzed reactions in the presence of CCl4 and MeOH to produce methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

Methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s furan rings can interact with biological macromolecules, potentially disrupting their normal functions. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate is unique due to its dual furan rings and specific substitution pattern. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

924657-69-2

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate

InChI

InChI=1S/C12H10O5/c1-7-3-4-8(16-7)11(13)9-5-6-10(17-9)12(14)15-2/h3-6H,1-2H3

InChI Key

CFHWMXNXBBXRTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

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